

A-770041: A Technical Guide to a Selective Lck Inhibitor

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Compound of Interest

Compound Name: A-770041
CAS No.: 1140478-96-1
Cat. No.: B8082437

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **A-770041**, a potent and selective inhibitor of the Lymphocyte-specific protein tyrosine kinase (Lck). This document consolidates key chemical properties, biological activities, and detailed experimental methodologies relevant to the study and application of **A-770041**.

Core Chemical Properties

A-770041, with the CAS number 869748-10-7, is a synthetic, orally bioavailable small molecule.^[1] Its fundamental chemical and physical properties are summarized in the table below.

Property	Value
CAS Number	869748-10-7[1]
IUPAC Name	N-[4-[1-[trans-4-(4-acetyl-1-piperazinyl)cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-1-methyl-1H-indole-2-carboxamide[1]
Molecular Formula	C ₃₄ H ₃₉ N ₉ O ₃ [1]
Molecular Weight	621.7 g/mol [1]
Solubility	DMSO: 20 mg/mL, 0.1 M HCl: 20 mg/mL, Ethanol: 2 mg/mL[1]

Biological Activity and Mechanism of Action

A-770041 is a highly selective inhibitor of Lck, a non-receptor tyrosine kinase of the Src family that plays a pivotal role in T-cell activation and signaling.[2] Lck is an essential component of the T-cell receptor (TCR) signaling pathway, and its inhibition by **A-770041** leads to the suppression of downstream signaling events, including the production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.[2]

The inhibitory activity of **A-770041** against Lck and other kinases is presented in the following table.

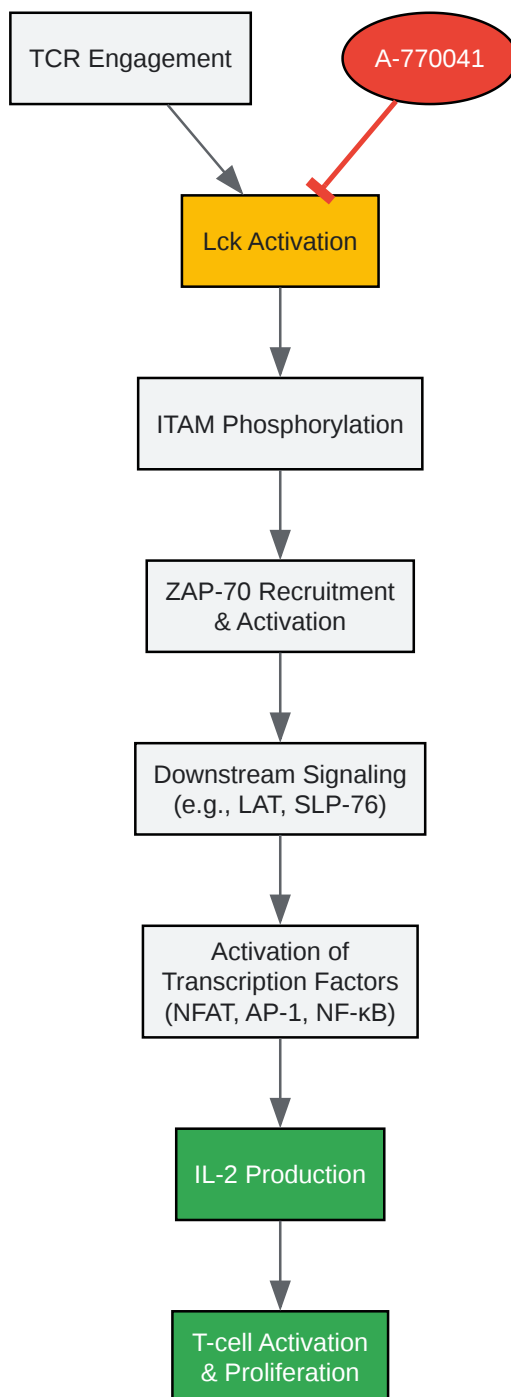
Target Kinase	IC ₅₀ / EC ₅₀	Assay Condition
Lck	147 nM (IC ₅₀)[3][4][5]	1 mM ATP[3][4][5]
Fyn	44.1 μM (IC ₅₀)	
Src	9.1 μM (IC ₅₀)	
Fgr	14.1 μM (IC ₅₀)	
HCK	1.22 μM (IC ₅₀)	
Tie2	>50 μM (IC ₅₀)	
IL-2 Production	80 nM (EC ₅₀)[3]	Anti-CD3 stimulated human whole blood[3]

The high selectivity of **A-770041** for Lck over other Src family kinases, particularly Fyn, which is also involved in T-cell signaling, underscores its potential as a targeted immunomodulatory agent.[3][5]

Signaling Pathway

A-770041 exerts its immunosuppressive effects by interrupting the initial stages of T-cell receptor (TCR) signaling. Upon TCR engagement with an antigen-presenting cell, Lck is activated and phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This initiates a signaling cascade that ultimately leads to T-cell activation, proliferation, and cytokine release. **A-770041** directly inhibits the kinase activity of Lck, thereby preventing the downstream signaling events.

A-770041 Mechanism of Action in TCR Signaling



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A-770041 inhibits Lck activation in the T-cell receptor signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of **A-770041**.

Lck Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP-detecting assay to measure the kinase activity of Lck and the inhibitory potential of **A-770041**.

Materials:

- Recombinant human Lck enzyme
- Poly-Glu-Tyr (4:1) peptide substrate
- ATP
- **A-770041**
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- 384-well white assay plates

Procedure:

- Compound Preparation: Prepare a serial dilution of **A-770041** in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
- Kinase Reaction:
 - Add 2.5 µL of **A-770041** solution or vehicle (DMSO) to the wells of a 384-well plate.
 - Add 2.5 µL of a solution containing the Lck enzyme and peptide substrate in Kinase Buffer.
 - Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

- Incubate the plate at room temperature for 60 minutes.
- ADP Detection:
 - Add 10 μ L of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 20 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
 - Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure luminescence using a plate reader.
- Data Analysis: Calculate the percent inhibition of Lck activity for each **A-770041** concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

IL-2 Production Assay from Stimulated T-cells

This protocol outlines the measurement of IL-2 secretion from stimulated T-cells in the presence of **A-770041** using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

- Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
- RPMI-1640 medium supplemented with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
- **A-770041**
- Human IL-2 ELISA Kit
- 96-well cell culture plates

Procedure:

- Cell Culture and Treatment:
 - Plate PBMCs or Jurkat cells at a density of 1×10^6 cells/mL in a 96-well plate.
 - Treat the cells with various concentrations of **A-770041** or vehicle (DMSO) for 1 hour at 37°C.
- T-cell Stimulation:
 - Add anti-CD3 and anti-CD28 antibodies to the cell cultures at pre-determined optimal concentrations to stimulate T-cell activation and IL-2 production.
 - Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.
- Sample Collection: Centrifuge the plates and collect the cell culture supernatants.
- ELISA for IL-2 Quantification:
 - Perform the IL-2 ELISA according to the manufacturer's instructions. Briefly, this involves:
 - Coating a 96-well plate with a capture antibody specific for human IL-2.
 - Adding the collected cell culture supernatants and a standard curve of recombinant human IL-2.
 - Incubating with a biotinylated detection antibody.
 - Adding a streptavidin-HRP conjugate.
 - Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis: Calculate the concentration of IL-2 in each sample by interpolating from the standard curve. Determine the EC₅₀ value for **A-770041**'s inhibition of IL-2 production.

In Vivo Model of Heterotopic Heart Transplantation in Rats

This section describes a well-established model to evaluate the efficacy of **A-770041** in preventing organ allograft rejection.[2][6][7][8]

Animals:

- Male Lewis rats (recipient)
- Male Brown Norway rats (donor)

Procedure:

- Donor Heart Procurement:
 - Anesthetize the donor rat.
 - Open the chest cavity and heparinize the animal.
 - Perfuse the heart with cold cardioplegic solution.
 - Excise the heart and store it in cold saline.
- Recipient Preparation and Transplantation:
 - Anesthetize the recipient rat.
 - Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
 - Perform an end-to-side anastomosis of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
- **A-770041** Administration:
 - Administer **A-770041** orally (e.g., by gavage) to the recipient rats daily, starting on the day of transplantation, at doses ranging from 2.5 to 20 mg/kg/day.[3]

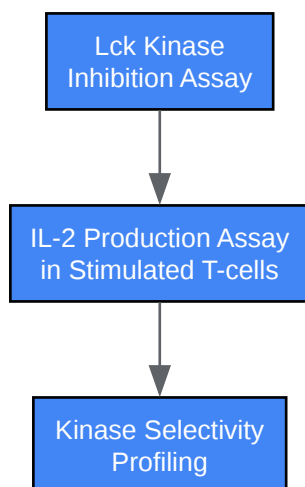
- Monitoring and Endpoint:
 - Monitor the viability of the transplanted heart daily by abdominal palpation.
 - The primary endpoint is the cessation of a palpable heartbeat, indicating graft rejection.
 - At the end of the study, the transplanted heart can be explanted for histological analysis to assess the degree of rejection.

Experimental Workflow

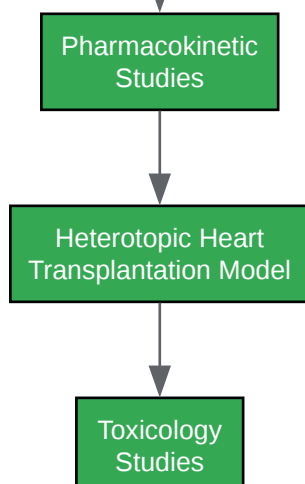
The following diagram illustrates a typical workflow for the preclinical evaluation of **A-770041**.

Preclinical Evaluation Workflow for A-770041

In Vitro Evaluation



In Vivo Evaluation



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A generalized workflow for the preclinical assessment of **A-770041**.

This technical guide provides a comprehensive resource for researchers and drug development professionals working with **A-770041**. The detailed information on its chemical

properties, biological activity, and experimental protocols is intended to facilitate further investigation and development of this promising Lck inhibitor.

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